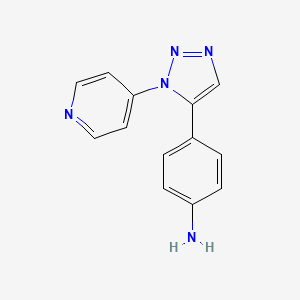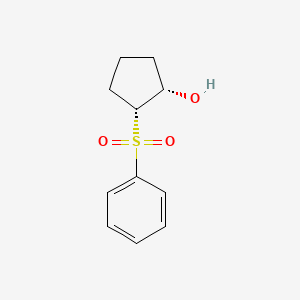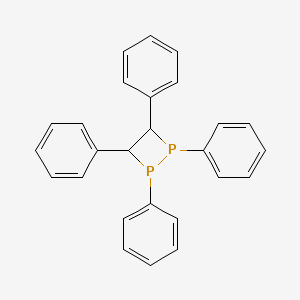![molecular formula C13H18O3Si B12551440 [2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane CAS No. 144258-95-7](/img/structure/B12551440.png)
[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of trimethoxysilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with vinyltrimethoxysilane under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-100°C and a solvent such as toluene or dichloromethane to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trimethoxysilane groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is used as a precursor for the synthesis of complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. The presence of trimethoxysilane groups allows for easy attachment to various substrates, making it useful in the development of biosensors and medical implants.
Medicine
In medicine, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane has potential applications in drug delivery systems. Its ability to form stable bonds with biological molecules can be leveraged to create targeted delivery vehicles for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the development of materials with enhanced durability, chemical resistance, and mechanical strength.
作用机制
The mechanism by which 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane exerts its effects involves the interaction of its trimethoxysilane groups with various substrates. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This network enhances the properties of the substrate, such as its hydrophobicity, adhesion, and mechanical strength.
相似化合物的比较
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but lacks the bicyclic component.
Phenyltrimethoxysilane: Contains a phenyl group instead of the bicyclo[4.2.0]octa-1,3,5-trien-3-yl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, used for different applications.
Uniqueness
The uniqueness of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with substrates and reagents, making it a valuable compound for specialized applications in various fields.
属性
CAS 编号 |
144258-95-7 |
|---|---|
分子式 |
C13H18O3Si |
分子量 |
250.36 g/mol |
IUPAC 名称 |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl-trimethoxysilane |
InChI |
InChI=1S/C13H18O3Si/c1-14-17(15-2,16-3)9-8-11-4-5-12-6-7-13(12)10-11/h4-5,8-10H,6-7H2,1-3H3 |
InChI 键 |
ZDSAMGLQQFEEKZ-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C=CC1=CC2=C(CC2)C=C1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
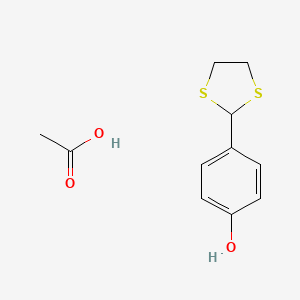
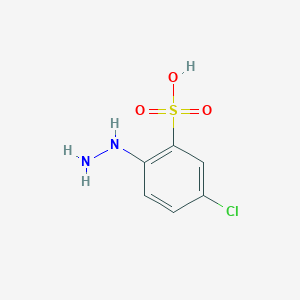
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
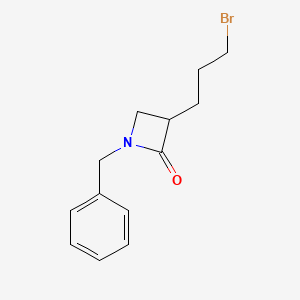
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
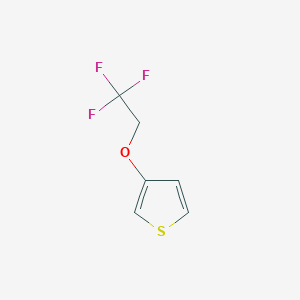
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
